Samarium(III) Ionophore II

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Samarium(III) Ionophore II involves the reaction of specific organic ligands with samarium ions. One common method includes the copolymerization of samarium(III) with acrylic acid and 4-vinylpyridine in the presence of ethylene glycol dimethacrylate and methyl methacrylate. This process is typically carried out under controlled conditions, including a specific pH, sorption time, and desorption time .

Industrial Production Methods

Industrial production of this compound often involves large-scale polymerization techniques. The process includes the use of ion-exchange methods, solvent extraction, and solid-phase extraction to purify the compound. The final product is characterized using techniques such as Fourier transform infrared spectroscopy, scanning electron microscopy, and energy-dispersive X-ray spectroscopy .

化学反应分析

Types of Reactions

Samarium(III) Ionophore II primarily undergoes complexation reactions with various metal ions. These reactions are crucial for its function as an ionophore. The compound can also participate in oxidation and reduction reactions, depending on the specific reagents and conditions used .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bidentate ligands such as 1,10-phenanthroline, 2,2’-bipyridine, and neocuproine. These reactions are typically carried out in solvents like dimethyl sulfoxide and under controlled temperature and pH conditions .

Major Products Formed

The major products formed from reactions involving this compound are typically stable complexes with samarium ions. These complexes exhibit unique luminescent properties, making them useful in various applications .

科学研究应用

Ion-Selective Electrodes

One of the primary applications of Samarium(III) Ionophore II is in the development of ion-selective electrodes (ISEs) . These electrodes are crucial for measuring the concentration of samarium ions in various solutions. The ionophore facilitates the selective binding and transport of samarium ions across a membrane, allowing for accurate detection and quantification.

- Mechanism : The ionophore incorporates specific organic ligands that enhance the binding affinity for samarium ions, leading to improved sensitivity and selectivity compared to other cations.

- Performance : Studies have shown that this compound exhibits high selectivity for samarium ions over competing ions such as lanthanides and alkaline earth metals. This selectivity is quantified through experiments that measure potential responses at varying concentrations of competing ions .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized in various sensor designs and methods for detecting samarium ions:

- Polymeric Membrane Sensors : These sensors use this compound within a polymeric matrix to create a robust platform for ion detection. They have been shown to provide reliable readings in aqueous solutions, making them suitable for environmental monitoring and quality control in industrial processes .

- Comparative Analysis : The performance of this compound can be compared with other ionophores such as Cerium(III) Ionophore and Neodymium(III) Ionophore, which also serve similar analytical purposes but target different ions.

Therapeutic Potential

While specific biological activity data for this compound remains limited, samarium compounds are being investigated for their potential roles in medical applications:

- Cancer Treatment : Research indicates that samarium can exhibit cytotoxic effects against certain cancer cell lines. This suggests that compounds like this compound could have therapeutic applications, particularly in targeted cancer therapies using radioactive isotopes of samarium .

- Medical Imaging : The unique properties of samarium isotopes make them suitable candidates for use in medical imaging techniques, although further research is needed to fully explore this potential .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

作用机制

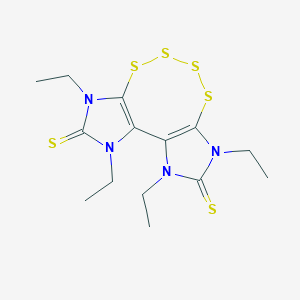

The mechanism of action of Samarium(III) Ionophore II involves the formation of stable complexes with samarium ions. The compound acts as a ligand, binding to the samarium ions through its sulfur and nitrogen atoms. This binding enhances the stability and luminescence of the samarium complexes, making them useful in various applications .

相似化合物的比较

Similar Compounds

Europium(III) Ionophore: Similar in function but used for europium ions.

Terbium(III) Ionophore: Used for terbium ions and exhibits different luminescent properties.

Neodymium(III) Ionophore: Used for neodymium ions and has distinct applications in optics and electronics.

Uniqueness

Samarium(III) Ionophore II is unique due to its high selectivity for samarium ions and its ability to form stable, luminescent complexes. This makes it particularly valuable in applications requiring precise determination and analysis of samarium ions .

生物活性

Samarium(III) Ionophore II (also known as Samarium(III) ionophore) is a compound that has garnered interest due to its potential biological activities, particularly in the context of ion transport and sensor applications. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is a synthetic ionophore designed to selectively bind and transport samarium ions (Sm³⁺) across cell membranes. Its chemical structure, characterized by multiple sulfur and nitrogen atoms, facilitates the formation of stable complexes with samarium ions, enhancing their bioavailability and transport efficiency.

Ionophores like this compound function primarily by disrupting ionic homeostasis within cells. They transport specific ions across lipid membranes, which is crucial for various cellular processes, including:

- Membrane Potential Maintenance : By facilitating the movement of Sm³⁺ ions, these ionophores help maintain the electrochemical gradient across cell membranes.

- Cell Signaling : The influx of samarium ions can influence intracellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Anticancer Activity : Some studies suggest that ionophores can enhance the efficacy of chemotherapeutic agents by altering ion concentrations within cancer cells, making them more susceptible to treatment .

1. Ion Selectivity and Sensor Development

Recent studies have focused on developing sensors utilizing this compound for detecting samarium ions in various environments. For instance:

- Electrode Design : A novel PVC-membrane sensor was developed using 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid (CSAA), demonstrating high selectivity for Sm³⁺ ions over other cations. The sensor showed a detection limit of M and a linear response range up to M .

| Parameter | This Work | Reference 1 | Reference 2 |

|---|---|---|---|

| Detection Limit | M | M | M |

| Linear Range | M | M | M |

| Selectivity Coefficient (KMPM) | High | Moderate | Low |

2. Biological Applications

The biological implications of using this compound extend beyond sensor technology:

- Anticancer Properties : Research indicates that ionophores can enhance the cytotoxic effects of anticancer drugs by modulating ion concentrations within tumor cells. For example, Salinomycin, another well-studied ionophore, has shown significant anticancer activity against cancer stem-like cells .

- Toxicity Assessments : Studies on the toxicity of samarium compounds suggest that while samarium ions can be beneficial in low concentrations for certain therapeutic applications, higher concentrations may lead to cytotoxic effects due to disruption of cellular ionic balance .

Case Studies

Several case studies illustrate the practical applications and biological activities associated with this compound:

- Case Study A : Development of a potentiometric sensor for environmental monitoring of samarium levels in water sources demonstrated high accuracy and selectivity, emphasizing its utility in analytical chemistry .

- Case Study B : Investigations into the cellular uptake of samarium ions facilitated by this compound revealed alterations in calcium signaling pathways, suggesting potential applications in targeted drug delivery systems .

属性

IUPAC Name |

3,5,12,14-tetraethyl-7,8,9,10-tetrathia-3,5,12,14-tetrazatricyclo[9.3.0.02,6]tetradeca-1(11),2(6)-diene-4,13-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4S6/c1-5-15-9-10-12(18(8-4)14(20)16(10)6-2)22-24-23-21-11(9)17(7-3)13(15)19/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCISCPCNYYIDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N(C1=S)CC)SSSSC3=C2N(C(=S)N3CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327126 | |

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120097-53-2 | |

| Record name | NSC633113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。